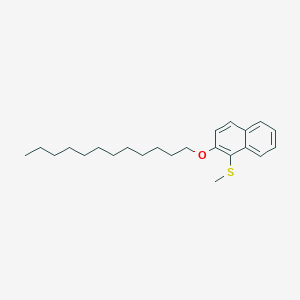![molecular formula C6H6Br2ClFS B14326435 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane CAS No. 108319-88-6](/img/structure/B14326435.png)
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[221]heptane is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfur atom within a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the bicyclic core. The introduction of halogen atoms is achieved through halogenation reactions using reagents such as bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of less halogenated derivatives.
Aplicaciones Científicas De Investigación
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and sulfur atom within the bicyclic structure can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dibromo-3-chloro-2-thiabicyclo[2.2.1]heptane: Lacks the fluorine atom, resulting in different chemical properties.
5,6-Dibromo-3-fluoro-2-thiabicyclo[2.2.1]heptane: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane: Lacks the bromine atoms, leading to different applications.
Uniqueness
The presence of multiple halogen atoms and a sulfur atom within the bicyclic structure of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[221]heptane makes it unique compared to similar compounds
Propiedades
Número CAS |
108319-88-6 |
|---|---|
Fórmula molecular |
C6H6Br2ClFS |
Peso molecular |
324.44 g/mol |
Nombre IUPAC |
5,6-dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H6Br2ClFS/c7-4-2-1-3(5(4)8)11-6(2,9)10/h2-5H,1H2 |
Clave InChI |
XIRZSWIBLDVEQN-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C1SC2(F)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


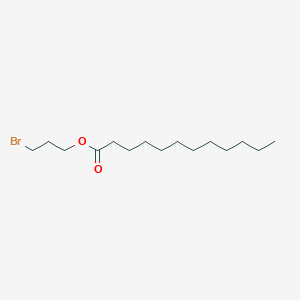
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
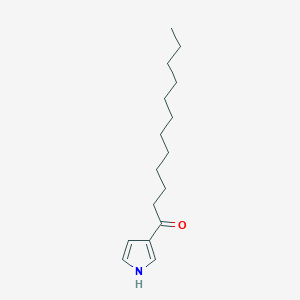
![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
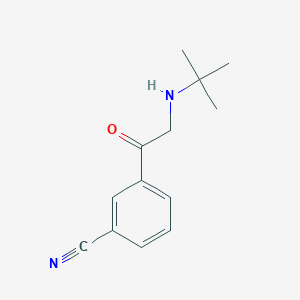
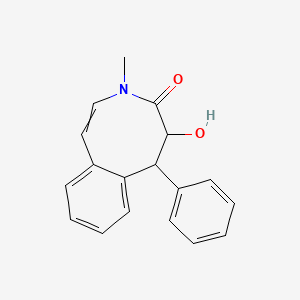
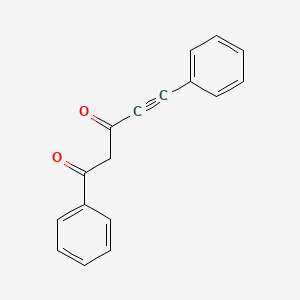
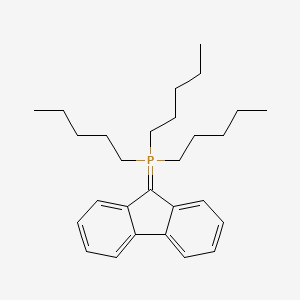
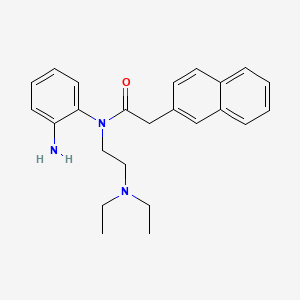
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
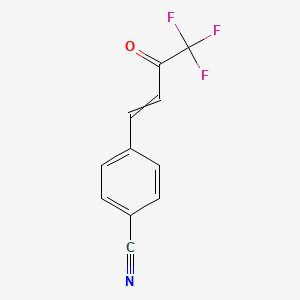
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
